molecular formula C9H18N2O2 B1518523 2-amino-N-methyl-N-(oxan-4-yl)propanamide CAS No. 1218431-58-3

2-amino-N-methyl-N-(oxan-4-yl)propanamide

Cat. No. B1518523
M. Wt: 186.25 g/mol
InChI Key: JJGWAILBNNILRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methyl-N-(oxan-4-yl)propanamide, also known as 4-methyl-2-oxopyrrolidine-1-carboxamide, is an organic compound that is used in scientific research and laboratory experiments. It is a cyclic amide that is derived from the amino acid methionine, and it is found in a variety of organisms, including mammals. This compound has a variety of uses in research and laboratory experimentation, and it has been studied extensively in recent years.

Scientific Research Applications

  • Mass Spectral Analysis : The mass spectral behavior of compounds similar to 2-amino-N-methyl-N-(oxan-4-yl)propanamide has been studied, focusing on the cleavage of acylamino substituents and the elimination of a hydroxyl radical. This type of analysis helps in understanding the structural and electronic properties of such compounds, contributing to fields like analytical chemistry and molecular physics (Mallen, Cort, & Cockerill, 1979).

  • Synthetic Methodologies : Research has been conducted on the synthesis of various azole derivatives from compounds structurally related to 2-amino-N-methyl-N-(oxan-4-yl)propanamide. These studies provide insights into novel synthetic routes and can be applied in the development of new pharmaceuticals and materials (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).

  • Biological Activities : While direct information on the biological activities of "2-amino-N-methyl-N-(oxan-4-yl)propanamide" was not found, related research explores the biological and catalytic activities of similar compounds. For instance, studies have investigated the anticancer properties of certain compounds against human and mouse cell lines, which could provide a foundation for the development of new therapeutic agents (Ta, Ghosh, Ghosh, Brandão, Félix, Hira, Manna, & Das, 2019).

  • Pharmacological Characterization : Although specific pharmacological data for "2-amino-N-methyl-N-(oxan-4-yl)propanamide" were not identified, research on structurally related compounds, like kappa-opioid receptor antagonists, provides a glimpse into the potential pharmacological applications and therapeutic implications of such molecules (Grimwood et al., 2011).

properties

IUPAC Name

2-amino-N-methyl-N-(oxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWAILBNNILRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-N-(oxan-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-N-(oxan-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-methyl-N-(oxan-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-methyl-N-(oxan-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-methyl-N-(oxan-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-methyl-N-(oxan-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-methyl-N-(oxan-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.